![molecular formula C28H20N2O2 B12902938 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one CAS No. 61457-79-2](/img/structure/B12902938.png)
1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a phenyl group attached to the quinoxaline moiety, which is further connected to a phenoxyphenyl group through an ethanone linkage
準備方法
The synthesis of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone can be achieved through several synthetic routes. One efficient method involves the use of aryne chemistry. Aryne intermediates are highly reactive species that can be generated in situ from precursors such as trimethylsilyl phenyl trifluoromethanesulfonate and cesium fluoride. The reaction typically proceeds under mild conditions, resulting in high yields and broad substrate scope .
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
科学的研究の応用
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
作用機序
The mechanism of action of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in the inhibition of cancer cell proliferation .
類似化合物との比較
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone can be compared with other similar compounds, such as:
4-Phenoxyquinazoline: This compound shares a similar phenoxy group but has a quinazoline core instead of a quinoxaline core.
2-Phenoxyquinoxaline: This compound has a phenoxy group attached to the quinoxaline core but lacks the additional phenyl and ethanone groups.
2-Phenoxypyridine: This compound has a phenoxy group attached to a pyridine core, differing in the heterocyclic structure compared to quinoxaline.
The uniqueness of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone lies in its specific structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
61457-79-2 |
|---|---|
分子式 |
C28H20N2O2 |
分子量 |
416.5 g/mol |
IUPAC名 |
1-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H20N2O2/c1-19(31)20-11-15-23(16-12-20)32-24-17-13-22(14-18-24)28-27(21-7-3-2-4-8-21)29-25-9-5-6-10-26(25)30-28/h2-18H,1H3 |
InChIキー |
CFQPMICVGAJDBT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


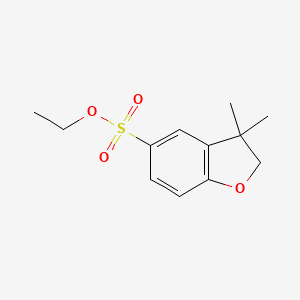
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
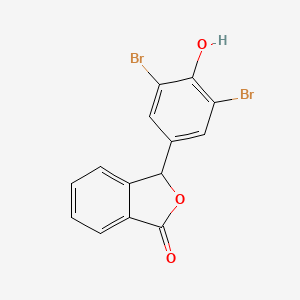
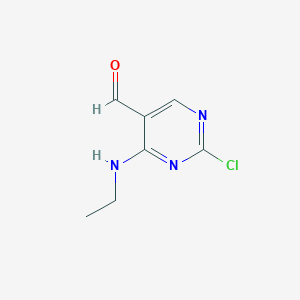
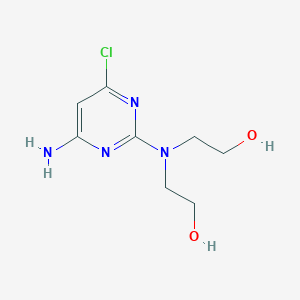
![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
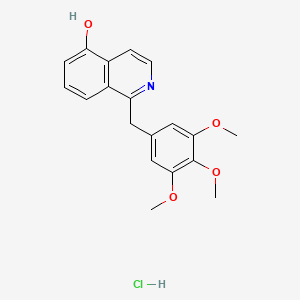
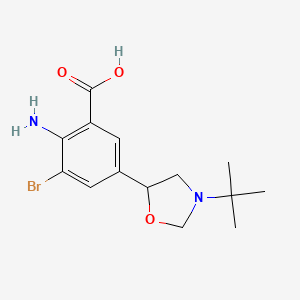


![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
